molecular formula C20H19F6N3O B371296 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329778-87-2

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B371296
CAS RN: 329778-87-2
M. Wt: 431.4g/mol
InChI Key: LXJAZFZFNUSXLV-UHFFFAOYSA-N
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Description

“N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound with the molecular formula C20H19F6N3O . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .


Molecular Structure Analysis

The molecular structure of “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” can be represented by the InChI string: InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) . This indicates the presence of a phenylpiperazinyl group attached to an acetamide group, which is further substituted with a bis(trifluoromethyl)phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” are not available, compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to play a significant role in the development of H-bond organocatalysts .


Physical And Chemical Properties Analysis

The molecular weight of “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is 271.16 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . The exact mass and monoisotopic mass are both 271.04318282 g/mol .

Scientific Research Applications

Versatility in Medicinal Chemistry

N-phenylpiperazine derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, represent a versatile scaffold in medicinal chemistry. The structural motif of N-phenylpiperazine is a key component in the development of therapeutic agents for CNS disorders. This scaffold's adaptability allows for the generation of new classes of hits and prototypes across various therapeutic fields, not just limited to CNS structures. The adequate modulation of the N-phenylpiperazine moiety's basicity and substitution pattern can lead to pharmacokinetic and pharmacodynamic improvements, diversifying the application of this chemical structure in drug development (Maia, Tesch, & Fraga, 2012).

DNA Binding and Fluorescence

N-methyl piperazine derivatives, similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, have shown strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This characteristic makes such compounds useful in biological applications like fluorescent DNA staining, facilitating the study of chromosomes and nuclear DNA content in cell biology. The ability of these molecules to serve as radioprotectors and topoisomerase inhibitors further underscores their potential in therapeutic and diagnostic applications (Issar & Kakkar, 2013).

Environmental and Chemical Transformation Studies

Research on compounds like acetaminophen showcases the transformation pathways and biotoxicity of pharmaceuticals in the environment, which could be relevant to understanding the environmental impact and degradation of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide. Studies on acetaminophen's advanced oxidation processes, by-products, and their toxicological profiles could provide insights into similar research avenues for related compounds, shedding light on their environmental fate and safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Future Directions

The future directions for “N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and similar compounds could involve further development and application in the field of organocatalysis . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts, indicating its potential for further exploration .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJAZFZFNUSXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

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